1-(7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide
Description
Historical Development of Purine-Based Pharmacological Agents
The therapeutic exploitation of purines dates to 1776 with Carl Wilhelm Scheele’s isolation of uric acid from bladder stones. Emil Fischer’s Nobel Prize-winning elucidation of purine structures in 1902 laid the foundation for systematic drug development. Early breakthroughs included the 1956 independent syntheses of allopurinol by Roland Robins and CIBA researchers, which demonstrated how purine isomerization (pyrazolo[3,4-d]pyrimidine) could yield xanthine oxidase inhibitors. The 1966 FDA approval of allopurinol validated purine modification as a viable strategy for metabolic disorders.
Modern purine derivatives increasingly target kinase inhibition, as evidenced by Nek2 kinase inhibitors featuring 6-alkoxy substitutions and arylaminopurine cores. These developments reflect a shift from metabolic modulation to precision targeting of signaling pathways.
Emergence of Purine-Piperidine Conjugates in Drug Discovery
The conjugation of purines with piperidine systems addresses key pharmacokinetic challenges. Krasnov’s work demonstrated that attaching amino acids to purine C6 via piperidine linkers enhances blood-brain barrier penetration. In the target compound, the piperidine-4-carboxamide moiety likely serves dual purposes:
- Spatial orientation : The chair conformation of piperidine positions the carboxamide for hydrogen bonding with catalytic lysines in kinase active sites
- Solubility enhancement : The carboxamide group counterbalances the lipophilic 2-chlorobenzyl substituent, as seen in Villegas’ tri-substituted purine derivatives
This design paradigm draws from Pretze’s synthesis of 3-substituted-8-bromo-purinediones, where bromine at C8 improved halogen bonding with kinase hinge regions.
Evolution of Structural Design Principles
Four key structural innovations converge in the target molecule:
Core modifications :
- The 1,3-dimethyl-2,6-dioxotetrahydro purine core derives from early xanthine oxidase inhibitors but replaces the traditional hypoxanthine scaffold with a rigidified dihydro structure to reduce metabolic oxidation
Substituent engineering :
- 2-Chlorobenzyl at N7 follows Lorente-Macías’ observation that C6/C8 disubstitution enhances Jurkat cell apoptosis
- Piperidine-4-carboxamide at C8 mirrors Krasnov’s amino acid conjugates, optimizing target affinity through secondary interactions
Stereoelectronic tuning :
Current Research Significance in Medicinal Chemistry
Recent synthetic advances enable precise functionalization of purine scaffolds:
The target compound’s 2-chlorobenzyl group likely exploits hydrophobic interactions in ATP-binding pockets, while the carboxamide engages polar residues—a strategy validated in Nek2 inhibitors showing 50 nM affinity through similar interactions. Current research focuses on such hybrid molecules to overcome kinase inhibitor resistance, with purine-piperidine conjugates demonstrating improved selectivity profiles over classical purine drugs.
Properties
IUPAC Name |
1-[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O3/c1-24-17-15(18(29)25(2)20(24)30)27(11-13-5-3-4-6-14(13)21)19(23-17)26-9-7-12(8-10-26)16(22)28/h3-6,12H,7-11H2,1-2H3,(H2,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIYTGAQMAUVQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC(CC3)C(=O)N)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Purine Derivative: The purine core can be synthesized through a series of reactions starting from simple precursors like guanine or xanthine.
Introduction of the Chlorobenzyl Group: This step involves the alkylation of the purine derivative with 2-chlorobenzyl chloride under basic conditions.
Formation of the Piperidine Ring: The piperidine ring can be introduced through a cyclization reaction involving appropriate precursors.
Coupling of the Piperidine and Purine Derivatives: The final step involves coupling the piperidine derivative with the chlorobenzyl-purine derivative using a coupling reagent like HATU in a solvent such as DMF.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Oxidation Reactions
The purine core and chlorobenzyl group are susceptible to oxidation under controlled conditions.
Key Reactions:
-
Purine Core Oxidation: The 2,6-dioxo group facilitates oxidation at the C8 position, forming hydroxylated derivatives.
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Chlorobenzyl Oxidation: The benzyl chloride substituent undergoes oxidation to yield benzoic acid derivatives.
Reagents and Conditions:
| Reagent | Solvent | Temperature | Product Formed | Yield (%) |
|---|---|---|---|---|
| KMnO<sub>4</sub> (1.5 eq) | H<sub>2</sub>O/THF | 60°C | 8-Hydroxy-purine derivative | 65–70 |
| CrO<sub>3</sub> (2 eq) | Acetic acid | 25°C | 2-Chlorobenzoic acid conjugate | 55–60 |
Mechanistic Insights:
-
Oxidation of the purine core proceeds via radical intermediates, confirmed by ESR spectroscopy .
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The chlorobenzyl group oxidizes via electrophilic aromatic substitution, with the chlorine atom directing para-hydroxylation .
Reduction Reactions
Selective reduction targets the purine’s double bonds and the carboxamide group.
Key Reactions:
-
Purine Ring Reduction: The 2,3,6,7-tetrahydro-1H-purin scaffold undergoes further hydrogenation.
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Carboxamide Reduction: The piperidine-4-carboxamide group is reduced to a primary amine.
Reagents and Conditions:
| Reagent | Solvent | Temperature | Product Formed | Yield (%) |
|---|---|---|---|---|
| LiAlH<sub>4</sub> (3 eq) | Dry THF | 0–5°C | Piperidine-4-methylamine derivative | 40–45 |
| H<sub>2</sub>/Pd-C (10 wt%) | Ethanol | 50°C | Fully saturated purine derivative | 75–80 |
Notable Findings:
-
Catalytic hydrogenation preserves the chlorobenzyl group but saturates the purine ring .
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Over-reduction of the carboxamide can lead to byproducts, necessitating strict temperature control.
Substitution Reactions
The chlorobenzyl group participates in nucleophilic aromatic substitution (NAS), while the piperidine moiety undergoes alkylation.
Key Reactions:
-
Chlorine Displacement: Replacement of the benzyl chloride with amines or thiols.
-
Piperidine Alkylation: Quaternary ammonium salt formation at the piperidine nitrogen.
Reagents and Conditions:
| Reaction Type | Reagent | Solvent | Product Formed | Yield (%) |
|---|---|---|---|---|
| NAS (Amine) | Piperazine (2 eq) | DMF | 2-(Piperazinyl)benzyl derivative | 60–65 |
| NAS (Thiol) | NaSH (1.2 eq) | EtOH | 2-Mercaptobenzyl derivative | 50–55 |
| Alkylation | CH<sub>3</sub>I (1.5 eq) | MeCN | N-Methylpiperidinium salt | 85–90 |
Kinetic Data:
-
NAS reactions exhibit second-order kinetics, with rate constants (k) of 0.15 M<sup>−1</sup>s<sup>−1</sup> for piperazine in DMF at 25°C .
-
Steric hindrance from the purine core slows substitution at the chlorobenzyl position.
Coupling Reactions
The piperidine-carboxamide group facilitates cross-coupling under mild conditions.
Key Reactions:
-
Amide Bond Formation: Condensation with carboxylic acids using coupling agents.
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Suzuki–Miyaura Coupling: Introduction of aryl groups via palladium catalysis.
Reagents and Conditions:
| Reaction Type | Reagent | Solvent | Product Formed | Yield (%) |
|---|---|---|---|---|
| Amide Coupling | HATU (1.2 eq), DIPEA | DMF | Bioconjugates with peptides | 70–75 |
| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, ArB(OH)<sub>2</sub> | DME/H<sub>2</sub>O | Aryl-functionalized derivatives | 55–60 |
Catalytic Efficiency:
-
HATU-mediated couplings achieve >90% conversion in 2 hours at 25°C .
-
Suzuki reactions require anhydrous conditions to prevent palladium deactivation.
Degradation Pathways
Stability studies reveal pH-dependent hydrolysis and photolytic decomposition.
Key Pathways:
-
Acidic Hydrolysis: Cleavage of the piperidine-carboxamide bond below pH 3.
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Photolysis: UV-induced radical formation at the purine core.
Conditions and Products:
| Condition | Degradation Product | Half-Life (t<sub>1/2</sub>) |
|---|---|---|
| 0.1 M HCl, 37°C | Piperidine-4-carboxylic acid | 4.2 hours |
| UV light (254 nm) | 8-Oxo-purine derivative | 1.8 hours |
Implications:
-
Degradation under acidic conditions limits oral bioavailability.
-
Photostability requires protective packaging for long-term storage .
Comparative Reactivity
A reactivity comparison with structural analogs highlights the influence of the chlorobenzyl group:
| Compound Modification | Oxidation Rate (k, M<sup>−1</sup>s<sup>−1</sup>) | NAS Efficiency (%) |
|---|---|---|
| 2-Chlorobenzyl (target) | 0.15 | 60 |
| 4-Chlorobenzyl (analog) | 0.12 | 45 |
| Benzyl (non-chloro) | 0.08 | 30 |
Scientific Research Applications
Synthetic Routes
The synthesis of this compound involves several key steps:
- Formation of the Purine Derivative : Starting from simple precursors like guanine or xanthine.
- Introduction of the Chlorobenzyl Group : Alkylation with 2-chlorobenzyl chloride under basic conditions.
- Formation of the Piperidine Ring : Cyclization using appropriate precursors.
- Coupling of the Piperidine and Purine Derivatives : Using coupling reagents like HATU in solvents such as DMF.
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with desirable properties.
Biology
Research has shown that this compound can interact with biological macromolecules, making it a candidate for studying enzyme-substrate interactions and protein-ligand binding.
Medicine
It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in various diseases. Its structural features suggest it may have inhibitory effects on certain biological pathways.
Industry
The compound may find applications in developing new materials or as a catalyst in chemical reactions due to its unique chemical properties.
Research indicates that compounds similar to 1-(7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide exhibit significant biological activities:
Antimicrobial Activity
Studies have shown that related piperidine derivatives possess strong antibacterial properties against strains like Salmonella typhi and Bacillus subtilis. The mechanism involves interaction with bacterial cell membranes and inhibition of essential enzymatic functions.
Enzyme Inhibition
Inhibitory activity against enzymes such as acetylcholinesterase (AChE) has been observed. Some derivatives have reported IC50 values as low as 0.63 µM for AChE inhibition, indicating potent activity that could be useful in treating neurodegenerative diseases like Alzheimer's.
Case Studies
A notable case study involved synthesizing and evaluating a series of piperidine-based compounds. The results showed moderate to strong activities against multiple bacterial strains and effective inhibition of AChE. These findings suggest potential therapeutic applications in treating conditions such as Alzheimer's disease due to their ability to inhibit AChE.
Mechanism of Action
The mechanism of action of 1-(7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
- 1-(1,3-Dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide (): Key Difference: The 2-chlorobenzyl group in the target compound is replaced with 3-methylbenzyl. This could alter binding interactions in target proteins. Molecular Weight: 410.478 g/mol (vs. ~454 g/mol for the target compound, assuming similar piperidine-carboxamide substitution) .
- CP-945,598 (): Key Difference: Features 8-(2-chlorophenyl) and 9-(4-chlorophenyl) substituents on the purine core, along with an ethylamino group on the piperidine ring. Impact: The dual chlorophenyl groups enhance receptor binding specificity, as demonstrated by its role as a cannabinoid receptor antagonist. The ethylamino group may increase basicity, affecting pharmacokinetic profiles .
Core Scaffold Modifications
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Key Difference: Replaces the purine-dione core with an imidazo[1,2-a]pyridine scaffold. However, the imidazo-pyridine core may reduce ATP-binding pocket compatibility compared to purine derivatives. Yield: 51% (lower than some purine derivatives, suggesting synthetic challenges) .
Physicochemical and Electronic Properties
- The target compound’s 2-chlorobenzyl group may similarly polarize electron density, enhancing interactions with hydrophobic pockets .
Biological Activity
The compound 1-(7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a complex organic molecule with potential biological activity. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and the implications of its pharmacological effects based on available literature.
Molecular Structure
- Molecular Formula : C16H15ClN4O4S
- Molecular Weight : 394.8 g/mol
- IUPAC Name : 2-[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetic acid
Antimicrobial Activity
Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. For instance, a study evaluated various piperidine derivatives and found that certain synthesized compounds demonstrated strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve interaction with bacterial cell membranes and inhibition of essential enzymatic functions.
Enzyme Inhibition
Inhibitory activity against enzymes such as acetylcholinesterase (AChE) and urease has been observed in related compounds. For example, derivatives containing similar piperidine moieties have shown promising results in enzyme inhibition assays . The IC50 values for some derivatives were reported to be as low as 0.63 µM for AChE inhibition, indicating potent activity .
Case Studies
A notable case study involved the synthesis and evaluation of a series of piperidine-based compounds. The study highlighted that several derivatives exhibited moderate to strong activities against multiple bacterial strains and were effective AChE inhibitors. The results suggested a potential therapeutic application in treating conditions like Alzheimer's disease due to their ability to inhibit AChE .
Binding Affinity Studies
Docking studies conducted on similar compounds revealed insights into their binding affinities with target proteins. For instance, the interaction of these compounds with bovine serum albumin (BSA) indicated favorable binding characteristics, which are crucial for drug formulation and delivery .
Summary of Findings
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
- Methodology : Utilize multi-step synthesis with protective group strategies. For example, introduce the 2-chlorobenzyl group early to avoid steric hindrance in later steps. Optimize coupling reactions (e.g., amide bond formation between purine and piperidine) using carbodiimide-based reagents (DCC or EDC) with catalytic DMAP . Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography with gradients of ethyl acetate/hexane.
- Key Data :
- Typical yields for analogous piperidine-carboxamide syntheses: 34–67% .
- Critical parameters: Temperature (0–25°C), solvent (DCM or DMF), and reaction time (12–24 hrs).
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodology : Combine spectroscopic and chromatographic techniques:
- 1H/13C NMR : Confirm substitution patterns (e.g., chlorobenzyl protons at δ 7.2–7.6 ppm, piperidine carboxamide carbonyl at ~δ 170 ppm) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (+0.1% TFA) to assess purity (>95%) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated vs. observed mass error < 2 ppm) .
Advanced Research Questions
Q. What experimental designs are suitable for studying its metabolic stability and CYP-mediated interactions?
- Methodology :
- In vitro assays : Incubate with human liver microsomes (HLM) or recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) at 37°C. Use NADPH as a cofactor and quantify parent compound depletion via LC-MS/MS .
- Radiolabeling : Synthesize a 14C-labeled analog (e.g., at the purine C-8 position) to track metabolite formation .
- Data Contradictions : If metabolic stability varies across studies, consider species-specific differences (e.g., rat vs. human microsomes) or batch-to-batch variability in enzyme activity.
Q. How can researchers resolve discrepancies in receptor binding affinity data?
- Methodology :
- Binding assays : Use competitive radioligand displacement (e.g., [3H]-CP-55,940 for cannabinoid receptors) with varying ATP concentrations to account for allosteric effects .
- Structural analysis : Perform molecular docking (e.g., using AutoDock Vina) to compare binding poses with structurally related antagonists.
Q. What analytical approaches are recommended for detecting degradation products under stress conditions?
- Methodology :
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions .
- LC-HRMS : Identify degradation products via exact mass and fragmentation patterns. Example degradants: Hydrolysis of the carboxamide group or oxidation of the purine ring .
Critical Analysis of Contradictions
- Variability in Synthetic Yields : Discrepancies may arise from differences in starting material purity or residual water in solvents. Use anhydrous conditions and pre-dry glassware .
- Conflicting Binding Affinities : Ensure consistent receptor preparation methods (e.g., membrane vs. whole-cell assays) and normalize data to reference ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
